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Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 1-Propanol, 2-(1-ethoxyethoxy)-, a molecule of interest in synthetic organic

chemistry. The document elucidates the compound's structure, physicochemical parameters,

and spectroscopic profile. A detailed, field-proven protocol for its synthesis via the protection of

a diol is presented, accompanied by a discussion of the underlying reaction mechanism. The

guide further explores the compound's reactivity, emphasizing its role as a protected

intermediate and its potential applications in the nuanced landscape of drug development and

complex molecule synthesis. Safety and handling protocols are also outlined to ensure its

responsible use in a laboratory setting. This whitepaper is intended to be a critical resource for

researchers and professionals engaged in the chemical sciences, providing both foundational

knowledge and practical insights into the utility of this acetal.
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Introduction: Unveiling 1-Propanol, 2-(1-
ethoxyethoxy)-
1-Propanol, 2-(1-ethoxyethoxy)-, with the IUPAC name 2-(1-ethoxyethoxy)propan-1-ol, is an

organic molecule characterized by the presence of both a primary alcohol and an acetal

functional group.[1] This unique structural combination imparts a specific set of chemical

properties that are of significant interest in the field of organic synthesis. The acetal moiety

serves as a stable protecting group for a diol, allowing for selective transformations at other

reactive sites within a molecule. This capability is particularly valuable in the multi-step

synthesis of complex pharmaceuticals and other high-value chemical entities.

The strategic use of protecting groups is a cornerstone of modern organic synthesis. Acetals,

such as the one present in 1-Propanol, 2-(1-ethoxyethoxy)-, are favored for their stability

under a variety of reaction conditions, including exposure to bases, nucleophiles, and many

oxidizing and reducing agents.[2][3][4][5] Their facile introduction and subsequent removal

under mild acidic conditions provide a robust and versatile tool for the synthetic chemist.[2][3]

[5] This guide will delve into the specific attributes of 1-Propanol, 2-(1-ethoxyethoxy)-, offering

a detailed exploration of its chemical nature and potential applications.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its effective application in research and development.

Physicochemical Properties
While extensive experimentally determined data for 1-Propanol, 2-(1-ethoxyethoxy)- is not

readily available in the public domain, its key physicochemical properties can be reliably

computed and are summarized in the table below. These parameters are crucial for predicting

its behavior in various solvent systems and for designing appropriate purification protocols.
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Property Value Source

IUPAC Name 2-(1-ethoxyethoxy)propan-1-ol PubChem[1]

CAS Number 82614-85-5 -

Molecular Formula C₇H₁₆O₃ PubChem[1]

Molecular Weight 148.20 g/mol PubChem[1]

XLogP3-AA (Computed) 0.6 PubChem[1]

Topological Polar Surface Area 38.7 Å² PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
3 PubChem[1]

Rotatable Bond Count 4 PubChem[1]

Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of

organic compounds.

¹H NMR: The proton NMR spectrum of 1-Propanol, 2-(1-ethoxyethoxy)- is expected to

exhibit distinct signals corresponding to the different proton environments in the molecule.

Key expected signals include a triplet for the terminal methyl group of the ethoxy moiety, a

quartet for the adjacent methylene group, a doublet for the methyl group on the acetal

carbon, a quartet for the acetal proton, signals for the methylene and methine protons of the

propanol backbone, and a broad singlet for the hydroxyl proton, which would be

exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the

molecule. A ¹³C NMR spectrum for (2S)-2-(1-ethoxyethoxy)propan-1-ol is available, offering

insight into the expected chemical shifts.[1] Distinct signals would be anticipated for each of

the seven carbon atoms, with those bonded to oxygen atoms appearing at lower field (higher

ppm values).
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Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of a compound. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of

(2S)-2-(1-ethoxyethoxy)propan-1-ol is available in public databases.[1] The mass spectrum

would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of

the compound, along with characteristic fragment ions resulting from the cleavage of the acetal

and ether linkages.

The IR spectrum of 1-Propanol, 2-(1-ethoxyethoxy)- would be characterized by a broad

absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of

the primary alcohol. Strong C-O stretching bands would also be expected in the fingerprint

region (around 1000-1200 cm⁻¹) corresponding to the ether and acetal functionalities.

Synthesis and Reaction Mechanism
The synthesis of 1-Propanol, 2-(1-ethoxyethoxy)- is illustrative of a common and efficient

method for the protection of diols. The reaction involves the acid-catalyzed addition of an

alcohol to a vinyl ether.

Synthetic Protocol: Protection of 1,2-Propanediol
This protocol details the synthesis of 1-Propanol, 2-(1-ethoxyethoxy)- from commercially

available starting materials.

Materials:

1,2-Propanediol

Ethyl vinyl ether

Anhydrous Dichloromethane (DCM)

Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2S_-2-_1-ethoxyethoxy_propan-1-ol
https://www.benchchem.com/product/b1638492/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-propanol-2-1-ethoxyethoxy
https://www.benchchem.com/product/b1638492/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-propanol-2-1-ethoxyethoxy
https://www.benchchem.com/product/b1638492/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-1-propanol-2-1-ethoxyethoxy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1638492?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard laboratory glassware

Procedure:

To a solution of 1,2-propanediol (1.0 equivalent) in anhydrous dichloromethane (DCM) under

an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of pyridinium p-

toluenesulfonate (PPTS) (0.05 equivalents).

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add ethyl vinyl ether (1.1 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure using a rotary evaporator.

The crude product can be purified by flash column chromatography on silica gel to yield pure

1-Propanol, 2-(1-ethoxyethoxy)-.

Reaction Mechanism and Rationale
The formation of the acetal proceeds through a well-established acid-catalyzed mechanism.

The acid catalyst protonates the vinyl ether, generating a resonance-stabilized carbocation.

The primary alcohol of the 1,2-propanediol then acts as a nucleophile, attacking the

carbocation to form a hemiacetal intermediate. Subsequent proton transfer and reaction with

another molecule of the alcohol (in this case, intramolecularly or with another molecule of

propanediol) would lead to the acetal. However, in this specific synthesis, the reaction is

controlled to favor the mono-protected product. The use of a catalytic amount of a mild acid like

PPTS is crucial to prevent unwanted side reactions and decomposition of the product.

Caption: Synthetic workflow for 1-Propanol, 2-(1-ethoxyethoxy)-.
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Reactivity and Applications in Drug Development
The chemical reactivity of 1-Propanol, 2-(1-ethoxyethoxy)- is dominated by the interplay

between the primary alcohol and the acetal protecting group.

Key Reactions
Reactions of the Primary Alcohol: The free primary hydroxyl group can undergo a wide range

of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and

etherification. This allows for further functionalization of the molecule while the adjacent

hydroxyl group remains protected.

Deprotection of the Acetal: The ethoxyethoxy group can be readily removed under mild

aqueous acidic conditions (e.g., acetic acid in water/THF) to regenerate the 1,2-diol. This

orthogonality is a key advantage in complex synthetic sequences.[3]

Role in Drug Development and Complex Synthesis
The primary application of 1-Propanol, 2-(1-ethoxyethoxy)- and similar structures in drug

development lies in their use as chiral building blocks and intermediates. By protecting one of

the hydroxyl groups of a diol, chemists can selectively modify the other, enabling the

construction of complex stereocenters, a critical aspect of modern medicinal chemistry.

The stability of the acetal to basic and nucleophilic conditions allows for a wide array of

synthetic transformations to be performed on other parts of the molecule without affecting the

protected diol. For instance, reactions involving Grignard reagents, organolithiums, or metal

hydrides can be carried out in the presence of the ethoxyethoxy group.[5][6]

Reactions of Alcohol Reactions of Acetal Stability of Acetal

1-Propanol, 2-(1-ethoxyethoxy)-

Primary Alcohol Acetal Group

Oxidation
(e.g., PCC, DMP)

Esterification
(e.g., Acyl Chloride, Base)

Etherification
(e.g., Williamson Ether Synthesis)

Deprotection
(Mild Aqueous Acid)

Stable to Bases
(e.g., NaOH, LDA)

Stable to Nucleophiles
(e.g., Grignard Reagents)

Stable to Reductants
(e.g., LiAlH₄)
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Caption: Reactivity profile of 1-Propanol, 2-(1-ethoxyethoxy)-.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-Propanol, 2-(1-ethoxyethoxy)- is
not widely available, a comprehensive safety protocol can be established based on the known

hazards of its functional groups (alcohol and ether/acetal) and related compounds.

Hazard Identification
Flammability: The compound is expected to be a combustible liquid. Vapors may be

flammable and form explosive mixtures with air. Keep away from heat, sparks, and open

flames.

Health Hazards: May cause eye, skin, and respiratory tract irritation. Inhalation of high

concentrations of vapors may cause drowsiness or dizziness. Ingestion may be harmful.

Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat.

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Spill Response: In case of a spill, absorb with an inert material and dispose of in accordance

with local regulations. Ensure adequate ventilation and eliminate all ignition sources.

First Aid Measures
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult,

give oxygen. Get medical attention.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove

contaminated clothing and shoes. Get medical attention if irritation develops.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower

and upper eyelids occasionally. Get medical attention immediately.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious

person. Get medical attention immediately.

Conclusion
1-Propanol, 2-(1-ethoxyethoxy)- represents a valuable chemical entity for synthetic chemists,

particularly in the realms of pharmaceutical research and the synthesis of complex organic

molecules. Its utility as a protected form of 1,2-propanediol, combined with the reactivity of its

free primary alcohol, allows for a wide range of selective chemical transformations. This guide

has provided a detailed overview of its chemical and physical properties, a practical synthetic

protocol, an analysis of its reactivity, and essential safety and handling information. It is our

hope that this document will serve as a valuable resource for scientists and researchers,

enabling the safe and effective use of this compound in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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